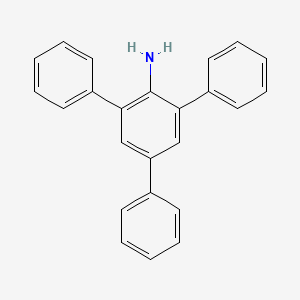

2,4,6-Triphenylaniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-triphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWKGKUGJDMKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348015 | |

| Record name | 2,4,6-Triphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6864-20-6 | |

| Record name | 2,4,6-Triphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Triphenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4,6-Triphenylaniline via Suzuki Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4,6-triphenylaniline, a sterically hindered aromatic amine with applications in materials science and as a building block in organic synthesis.[1] The primary focus of this document is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data on reaction parameters, and a visualization of the catalytic cycle.

Reaction Overview

The synthesis of this compound is achieved through the Suzuki coupling of 2,4,6-tribromoaniline with phenylboronic acid.[1] This reaction is typically catalyzed by a palladium(II) acetate/phosphine ligand system in a biphasic solvent mixture with a suitable base. The bulky phenyl groups of this compound create significant steric hindrance, which influences its chemical and physical properties.[1]

Experimental Protocols

A facile and efficient protocol for the synthesis of this compound and its derivatives has been developed utilizing a Pd(OAc)₂-catalyzed, ligand-free Suzuki reaction in an aqueous N,N-dimethylformamide (DMF) solvent system.[2][3]

Materials:

-

2,4,6-tribromoaniline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium phosphate heptahydrate (K₃PO₄·7H₂O)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Brine

Procedure: [2]

-

In a reaction vessel, combine 2,4,6-tribromoaniline (0.25 mmol), phenylboronic acid (1.125 mmol), and K₃PO₄·7H₂O (1.25 mmol).

-

Add Pd(OAc)₂ (1.0 mol%).

-

To the mixture, add DMF (2.7 mL) and distilled water (1.3 mL).

-

The reaction mixture is then stirred at 80°C under an air atmosphere for the specified reaction time.

-

Upon completion, the mixture is cooled to room temperature and brine (15 mL) is added.

-

The aqueous layer is extracted three times with ethyl acetate (3 x 15 mL).

-

The combined organic layers are concentrated under reduced pressure.

-

The crude product is purified by column chromatography on a short silica gel column (200-300 mesh).

Purification:

Recrystallization is a primary method for the purification of this compound, which can be challenging due to its high molecular weight and limited solubility.[1]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and related compounds via Suzuki coupling.

Table 1: Reaction Conditions for the Synthesis of this compound [2][3]

| Parameter | Value |

| Starting Material | 2,4,6-tribromoaniline |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(OAc)₂ |

| Catalyst Loading | 1.0 mol% |

| Base | K₃PO₄·7H₂O |

| Solvent System | DMF/H₂O (2.7 mL / 1.3 mL) |

| Temperature | 80°C |

| Atmosphere | Air |

Table 2: Yields of Aryl-Substituted Anilines via Suzuki Coupling [2][3]

| Product | Reaction Time | Yield (%) |

| This compound | 1.5 h | 98 |

| 2,4,6-Tris(4-methylphenyl)aniline | 1.5 h | 97 |

| 2,4,6-Tris(3-methylphenyl)aniline | 1.5 h | 98 |

| 2,4,6-Tris(4-methoxyphenyl)aniline | 1.5 h | 96 |

Visualization of the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization Data

The characterization of this compound can be challenging due to the complex overlapping of aromatic proton signals in NMR spectroscopy.[1]

-

Molecular Formula: C₂₄H₁₉N[4]

-

Molecular Weight: 321.4 g/mol [4]

-

Appearance: Colorless single crystals[5]

-

¹H NMR and ¹³C NMR: The spectra exhibit a dense aromatic region requiring advanced analytical techniques for precise signal assignment.[1][6]

This technical guide provides a comprehensive resource for the synthesis of this compound via Suzuki coupling. The detailed protocols and quantitative data are intended to aid researchers in the successful implementation of this synthetic route.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4,6-Triphenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4,6-triphenylaniline. Due to the complex nature of its molecular structure, the complete and unambiguous assignment of all NMR signals, particularly in the aromatic region of the ¹H NMR spectrum, presents significant challenges. This guide synthesizes available data, offers insights into the spectral characteristics, and provides a foundational experimental protocol for researchers working with this compound.

Molecular Structure and NMR Complexity

This compound possesses a central aniline ring substituted with three phenyl groups at the 2, 4, and 6 positions. This intricate arrangement of multiple aromatic systems leads to a crowded and overlapping aromatic region in the ¹H NMR spectrum, making precise signal assignment difficult. The steric hindrance caused by the bulky phenyl groups also influences the conformation of the molecule, which in turn affects the chemical environments of the protons and carbons.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region, typically observed between δ 6.5 and 7.5 ppm. The signals for the protons on the central aniline ring and the three peripheral phenyl rings overlap, creating a dense cluster of peaks. A broad singlet for the amine (NH₂) protons is also expected, though its chemical shift can vary with solvent and concentration.

Table 1: Summary of ¹H NMR Spectral Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | 3.5 - 4.2 | Broad Singlet | 2H |

| Aromatic Protons | 6.5 - 7.5 | Multiplet | 17H |

Note: The data presented is a representative summary. Actual chemical shifts may vary based on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clearer picture of the carbon framework of this compound. Due to the molecule's symmetry, some carbon signals may overlap. The spectrum will show distinct signals for the substituted and unsubstituted carbons of the central aniline ring and the three phenyl rings.

Table 2: Summary of ¹³C NMR Spectral Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C-NH₂ (C1) | 145 - 150 |

| C-Ph (C2, C4, C6) | 135 - 140 |

| C-H (Central Ring - C3, C5) | 115 - 120 |

| C-ipso (Phenyl Rings) | 140 - 145 |

| C-ortho (Phenyl Rings) | 128 - 132 |

| C-meta (Phenyl Rings) | 125 - 129 |

| C-para (Phenyl Rings) | 120 - 125 |

Note: This table represents expected chemical shift ranges for the different carbon atoms in this compound. Precise experimental values may differ.

Experimental Protocol for NMR Analysis

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this compound. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can also be used depending on solubility and the desired chemical shift dispersion.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: To ensure high-resolution spectra, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

4.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for the complex aromatic region of the ¹H NMR spectrum.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

-

Number of Scans: 16 to 64 scans are generally adequate for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Spectral Width: A spectral width of around 200-220 ppm is appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

-

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the logical relationships within the this compound molecule and a conceptual workflow for its NMR analysis.

An In-Depth Technical Guide to the Natural Sources and Isolation of 2,4,6-Triphenylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-triphenylaniline (TPA), a molecule of significant interest in materials science and medicinal chemistry. While traditionally sourced through chemical synthesis, recent discoveries have identified a natural source for this compound. This document details the known natural origin of TPA, outlines a putative protocol for its isolation from this source, and presents established chemical synthesis methodologies, including Suzuki-Miyaura coupling and Ullmann condensation. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to serve as a valuable resource for researchers in the field.

Introduction

This compound is a sterically hindered aromatic amine with the chemical formula C₂₄H₁₉N.[1] Its unique structure, featuring three phenyl groups attached to an aniline core, imparts distinct electronic and photophysical properties. These characteristics have led to its investigation for applications in organic light-emitting diodes (OLEDs), as a dye precursor, and as a scaffold in the development of novel therapeutics.[1][2] While historically the domain of synthetic organic chemistry, the recent identification of a natural source for this compound opens new avenues for its procurement and study.

Natural Source of this compound

Recent research has identified this compound as a secondary metabolite produced by an endophytic fungus.[2]

Table 1: Natural Source of this compound

| Natural Source | Host Organism | Reference |

| Alternaria longipes (strain VITN14G) | Avicennia officinalis (Mangrove plant) | [2] |

This discovery is significant as it provides a potential alternative to chemical synthesis for obtaining this valuable compound. The biosynthetic pathway for this compound in Alternaria longipes has not yet been elucidated and presents an exciting area for future research.

Isolation from Natural Sources: A Proposed Protocol

While a specific, detailed protocol for the isolation of this compound from Alternaria longipes is not yet published, a general methodology for the extraction and purification of secondary metabolites from endophytic fungi can be adapted. The following is a proposed experimental protocol based on standard techniques in natural product chemistry.

Experimental Protocol: Isolation from Alternaria longipes

-

Cultivation:

-

Inoculate Alternaria longipes (strain VITN14G) into a suitable liquid culture medium (e.g., Potato Dextrose Broth).

-

Incubate the culture under appropriate conditions (e.g., 25-28°C, 120-150 rpm) for a period sufficient for the production of secondary metabolites (typically 14-21 days).

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Dry the mycelium and the filtrate separately (e.g., by lyophilization).

-

Perform a solvent extraction of both the dried mycelium and the filtrate. A common solvent choice is ethyl acetate due to its ability to extract a wide range of secondary metabolites. Maceration or sonication can be used to improve extraction efficiency.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Subject the crude extract to column chromatography using a silica gel stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Combine the fractions containing this compound and concentrate them.

-

Perform further purification, if necessary, using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

-

-

Characterization:

Diagram 1: Workflow for the Isolation of this compound from Alternaria longipes

A proposed workflow for the isolation and purification of this compound.

Chemical Synthesis of this compound

For large-scale and on-demand production, chemical synthesis remains the primary route to this compound. The key challenge in its synthesis is the formation of the sterically hindered C-N and C-C bonds. The most prominent methods employed are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this typically involves the reaction of a tri-substituted aniline derivative with a phenylboronic acid.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling Synthesis of this compound

| Starting Material | Reagents | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,4,6-Tribromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | ~50 |

4.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2,4,6-tribromoaniline, phenylboronic acid (3-4 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a base (e.g., potassium carbonate).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and perform a work-up, which typically involves extraction with an organic solvent and washing with water and brine.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. This method is a classical approach to synthesizing triarylamines.

Table 3: Representative Conditions for Ullmann Condensation Synthesis of this compound

| Starting Material | Reagents | Catalyst | Base | Solvent | Temperature (°C) |

| This compound Precursor | Aniline | Copper(I) Iodide | K₂CO₃ | DMF or Nitrobenzene | 150-210 |

4.2.1. Experimental Protocol: Ullmann Condensation

-

In a reaction vessel, combine the aryl halide (e.g., a di- or tri-halophenyl precursor), aniline, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene.[4]

-

Heat the reaction mixture to a high temperature (typically 150-210°C) and maintain it for several hours.[4]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉N | [3] |

| Molecular Weight | 321.42 g/mol | [3] |

| Melting Point | 136-137 °C | [5] |

| Appearance | White to off-white powder |

Table 5: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.0-7.6 (m, Ar-H) | [1] |

| ¹³C NMR (CDCl₃) | Aromatic signals in the range of δ 120-150 ppm | [1] |

| Mass Spec (EI) | m/z 321 [M]⁺ | [1] |

Conclusion

This compound is a molecule with significant potential in various scientific and industrial fields. The discovery of its natural production by the endophytic fungus Alternaria longipes offers a new and potentially sustainable source. This guide has provided a comprehensive overview of both the natural isolation and the established chemical synthesis routes for this compound. The detailed protocols, comparative data, and visual diagrams are intended to equip researchers with the necessary information to effectively work with and further explore the applications of this compound. Future research into the biosynthesis of this compound and the optimization of both natural product isolation and synthetic methodologies will be crucial for unlocking its full potential.

References

- 1. Buy this compound | 6864-20-6 [smolecule.com]

- 2. This compound nanoemulsion formulation, optimization, and its application in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C24H19N | CID 629425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for 2,4,6-Triphenylaniline as a Hole-Transporting Material in OLEDs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenylaniline (TPA) is a promising organic semiconductor that belongs to the family of triphenylamine derivatives. These materials are widely recognized for their excellent hole-transporting properties, which are crucial for the efficient functioning of various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). The propeller-like, non-planar structure of triphenylamine and its derivatives provides good morphological stability and helps to prevent crystallization in thin films, which is beneficial for device longevity. Theoretical studies suggest that triphenylamine-based materials possess favorable electronic and charge transport properties, making them suitable candidates for use as hole-transporting materials (HTMs) in OLEDs.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its application as a hole-transporting material in the fabrication of OLEDs.

Material Properties

The key to this compound's function as a hole-transporting material lies in its electronic properties, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Proper alignment of the HOMO level of the HTM with the anode's work function and the HOMO level of the emissive layer is critical for efficient hole injection and transport. While specific experimental values for this compound are not widely published, theoretical calculations for related triphenylamine derivatives can provide valuable estimates.

Table 1: Theoretical Electronic Properties of Triphenylamine Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Ionization Potential (eV) | Hole Reorganization Energy (eV) |

| Triphenylamine (TPA) | -5.10 | -1.90 | 5.40 | 0.29 |

| Para-substituted TPAs | Variable | Variable | Variable | Variable |

Note: The values presented are based on theoretical calculations for unsubstituted and para-substituted triphenylamines and serve as a predictive guide for this compound.[1][3] The substitution pattern in this compound is expected to influence these values.

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction. This protocol outlines a general procedure starting from the readily available 2,4,6-tribromoaniline.

1.1. Synthesis of 2,4,6-Tribromoaniline (Precursor)

2,4,6-tribromoaniline can be synthesized from aniline through electrophilic bromination.

-

Materials: Aniline, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve aniline in glacial acetic acid in a flask.

-

Slowly add a solution of bromine in acetic acid to the aniline solution while stirring at room temperature.

-

Continue stirring until the reaction is complete, indicated by the disappearance of the bromine color.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the white precipitate of 2,4,6-tribromoaniline, wash with water, and dry.

-

1.2. Suzuki Coupling Reaction

-

Materials: 2,4,6-tribromoaniline, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), Base (e.g., K₂CO₃ or Na₂CO₃), Solvent (e.g., Toluene, DMF/Water mixture).

-

Procedure:

-

In a reaction flask, combine 2,4,6-tribromoaniline, 3.3 equivalents of phenylboronic acid, the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents per bromine atom).

-

Add the solvent system to the flask.

-

De-gas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Caption: Synthesis workflow for this compound.

Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a standard multilayer OLED device using this compound as the hole-transporting layer via thermal evaporation.

-

Substrate Preparation:

-

Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

-

Organic and Metal Layer Deposition:

-

Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The typical device structure is as follows:

-

Hole Injection Layer (HIL) (optional but recommended): Deposit a thin layer (e.g., 10-20 nm) of a suitable hole injection material (e.g., HAT-CN).

-

Hole-Transporting Layer (HTL): Deposit a layer of This compound (e.g., 30-50 nm).

-

Emissive Layer (EML): Deposit the light-emitting material (e.g., Alq₃ for green emission, or a host doped with a guest emitter for other colors) (e.g., 30-60 nm).

-

Electron-Transporting Layer (ETL): Deposit a layer of an electron-transporting material (e.g., Alq₃ or TPBi) (e.g., 20-40 nm).

-

Electron Injection Layer (EIL): Deposit a thin layer of a low work function material (e.g., LiF or Cs₂CO₃) (e.g., 1-2 nm).

-

Cathode: Deposit a layer of a low work function metal (e.g., Al or Ca/Al) (e.g., 100-150 nm).

-

-

-

Encapsulation:

-

To protect the device from atmospheric moisture and oxygen, encapsulate it in a glove box using a UV-curable epoxy and a glass lid.

-

Caption: A typical multilayer OLED device architecture.

Device Performance and Characterization

The performance of an OLED is evaluated based on several key metrics. While specific experimental data for OLEDs employing this compound as the HTL is limited, the following table presents a hypothetical performance based on data from devices using other triphenylamine derivatives as the HTM.[4] These values should be considered as a predictive baseline for what might be achievable.

Table 2: Hypothetical Performance of a Green OLED with this compound as HTL

| Parameter | Value |

| Turn-on Voltage (V) | ~3.0 - 4.0 |

| Maximum Luminance (cd/m²) | > 10,000 |

| Current Efficiency (cd/A) | ~10 - 20 |

| Power Efficiency (lm/W) | ~5 - 15 |

| External Quantum Efficiency (%) | ~3 - 6 |

Note: These are estimated performance metrics. Actual device performance will depend on the specific device architecture, materials used in other layers, and fabrication conditions.

Signaling Pathway and Device Physics

The operation of an OLED is based on the injection of charge carriers (holes and electrons) from the electrodes, their transport through the organic layers, and their recombination in the emissive layer to produce light.

Caption: Charge carrier pathway in an OLED.

In a device with this compound as the HTL:

-

Hole Injection: Under an applied voltage, holes are injected from the high work function anode (ITO) into the HOMO of the this compound layer.

-

Hole Transport: The injected holes are transported through the this compound layer via a hopping mechanism between adjacent molecules.

-

Electron Injection and Transport: Simultaneously, electrons are injected from the low work function cathode into the LUMO of the electron-transporting layer and are transported to the emissive layer.

-

Recombination and Emission: Holes and electrons meet and recombine within the emissive layer to form excitons (excited electron-hole pairs). The radiative decay of these excitons results in the emission of light.

The efficiency of this process is highly dependent on the charge injection barriers, the charge carrier mobilities of the respective transport layers, and the charge balance within the emissive layer. The use of a high-performance HTM like this compound is crucial for minimizing the hole injection barrier and ensuring efficient hole transport to the recombination zone.

References

Application of 2,4,6-Triphenylaniline in Organic Photovoltaic Devices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenylaniline (TPA) is a sterically hindered aromatic amine that has garnered interest in the field of organic electronics. Its core structure, triphenylamine, is a well-known building block for hole-transporting materials (HTMs) due to its electron-donating nature and ability to form stable amorphous films.[1][2] In the context of organic photovoltaic (OPV) devices, TPA and its derivatives are primarily utilized as a hole-transport layer (HTL). The HTL plays a crucial role in efficiently extracting holes from the photoactive layer and transporting them to the anode, while simultaneously blocking electrons, thereby preventing charge recombination and enhancing device performance. The bulky phenyl groups in this compound contribute to its morphological stability, a key factor for the longevity of OPV devices.[3]

Principle of Operation

In an organic photovoltaic device, the HTL facilitates the selective collection of holes at the anode. Upon absorption of light in the active layer (typically a bulk heterojunction blend of a donor and an acceptor material), excitons (bound electron-hole pairs) are generated. These excitons diffuse to the donor-acceptor interface where they dissociate into free charge carriers. The holes are then transferred to the highest occupied molecular orbital (HOMO) of the HTL and transported to the anode, while electrons are transported through the acceptor material to the cathode. The efficient functioning of the HTL is paramount for achieving high power conversion efficiencies (PCE). Triphenylamine-based materials are known for their suitable energy levels and hole-transporting capabilities in inverted perovskite solar cells, a type of organic photovoltaic device.[4]

Quantitative Data Presentation

While specific performance data for OPV devices employing solely this compound as the hole-transporting layer is not extensively documented in publicly available literature, the following table summarizes typical performance parameters for organic photovoltaic devices utilizing small molecule triphenylamine-based hole-transporting materials. These values are provided for comparative purposes and represent a general performance range that can be expected for well-optimized devices.

| Parameter | Symbol | Typical Range | Unit |

| Power Conversion Efficiency | PCE | 5 - 15 | % |

| Open-Circuit Voltage | VOC | 0.6 - 1.1 | V |

| Short-Circuit Current Density | JSC | 10 - 25 | mA/cm2 |

| Fill Factor | FF | 60 - 75 | % |

Note: The actual performance of a device is highly dependent on the specific device architecture, the choice of active layer materials, and the optimization of all processing parameters.

Experimental Protocols

The following is a detailed protocol for the fabrication of a conventional bulk heterojunction organic photovoltaic device using a solution-based spin-coating method, incorporating this compound as the hole-transporting layer.

1. Substrate Preparation

-

Materials: Indium tin oxide (ITO) coated glass substrates, deionized water, isopropyl alcohol, acetone, detergent.

-

Procedure:

-

Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates using a stream of dry nitrogen gas.

-

Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 15 minutes to enhance the wettability and work function of the ITO surface.

-

2. Hole-Transport Layer (HTL) Deposition

-

Materials: this compound, chlorobenzene (or another suitable organic solvent).

-

Procedure:

-

Prepare a solution of this compound in chlorobenzene (e.g., 5 mg/mL). The concentration may need to be optimized.

-

Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE syringe filter.

-

Spin-coat the this compound solution onto the pre-cleaned ITO substrate. A typical spin-coating program would be a two-step process: a slow spin (e.g., 500 rpm for 5 seconds) to spread the solution, followed by a faster spin (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.

-

Anneal the substrate on a hotplate at a temperature optimized for film morphology (e.g., 100-120 °C for 10 minutes) in a nitrogen-filled glovebox.

-

3. Active Layer Deposition

-

Materials: Donor polymer (e.g., P3HT, PTB7), acceptor fullerene derivative (e.g., PC61BM, PC71BM), or a non-fullerene acceptor, and a suitable solvent (e.g., chlorobenzene, dichlorobenzene).

-

Procedure:

-

Prepare a blend solution of the donor and acceptor materials in the desired ratio (e.g., 1:1.5 by weight) in the chosen solvent. The total concentration will depend on the desired film thickness.

-

Stir the blend solution overnight in a nitrogen-filled glovebox.

-

Filter the solution through a 0.45 µm PTFE syringe filter.

-

Spin-coat the active layer solution onto the HTL-coated substrate. The spin-coating parameters will need to be optimized for the specific material system.

-

Perform solvent annealing or thermal annealing as required for the specific active layer blend to optimize the morphology for efficient charge separation and transport.

-

4. Cathode Deposition

-

Materials: Calcium (Ca), Aluminum (Al), or Lithium Fluoride (LiF)/Aluminum.

-

Procedure:

-

Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10-6 Torr).

-

Define the active area of the device using a shadow mask.

-

Sequentially deposit a thin layer of Ca (e.g., 20 nm) or LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm). The deposition rate should be carefully controlled.

-

5. Device Encapsulation and Characterization

-

Procedure:

-

Encapsulate the devices using a UV-curable epoxy resin and a glass slide in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

-

Characterize the photovoltaic performance of the devices using a solar simulator under standard AM 1.5G illumination (100 mW/cm2).

-

Measure the current density-voltage (J-V) characteristics to determine the key device parameters: VOC, JSC, FF, and PCE.

-

Mandatory Visualizations

Caption: Experimental workflow for the fabrication of an organic photovoltaic device.

Caption: Simplified energy level diagram of a conventional OPV device.

References

Application Notes & Protocols: Synthesis of Novel Dyes Using 2,4,6-Triphenylaniline as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenylaniline (TPA) and its derivatives are versatile precursors in the synthesis of novel organic dyes.[1][2] The unique steric and electronic properties of the TPA core, characterized by three phenyl groups attached to a central aniline structure, make it an excellent electron donor moiety.[1] This characteristic is particularly valuable in the design of functional dyes for applications in organic electronics, such as dye-sensitized solar cells (DSSCs).[3][4] In DSSCs, TPA-based dyes can act as efficient photosensitizers, absorbing light and facilitating charge transfer to a semiconductor material.[3][4][5][6] This document provides detailed protocols for the synthesis of a series of metal-free organic dyes, designated SM1-5, which utilize a triphenylamine donor core and various acceptor and anchoring groups.[3][4]

Data Presentation: Photovoltaic and Spectroscopic Properties of SM-Series Dyes

The following table summarizes the key performance indicators and spectroscopic data for the synthesized TPA-based dyes (SM1-5). These dyes demonstrate high molar extinction coefficients, indicating a strong capacity for light harvesting.[3][4][5][6] The photovoltaic performance of DSSCs fabricated using these dyes highlights the potential of TPA as a core scaffold for efficient photosensitizers.[3][4][5][6]

| Dye | Voc (V) | Jsc (mA cm-2) | ff (%) | PCE (%) | Molar Extinction Coefficient (ε) (104 M-1 cm-1) |

| SM1 | --- | --- | --- | --- | 5.36 |

| SM2 | --- | --- | --- | --- | --- |

| SM3 | --- | --- | --- | --- | --- |

| SM4 | 0.624 | 14.13 | 68.89 | 6.09 | 9.54 |

| SM5 | --- | --- | --- | --- | --- |

Data for SM2, SM3, and SM5 were not fully available in the cited sources. The data presented for SM4 showcases the high efficiency achievable with this class of dyes.[3][4][5][6]

Experimental Protocols

The synthesis of the SM-series dyes involves a multi-step process, starting from the functionalization of the triphenylamine core to introduce aldehyde groups, followed by condensation with various acceptor moieties.

Synthesis of 4,4'-Diformyl-triphenylamine (Intermediate 3)

This protocol outlines the synthesis of the key dialdehyde intermediate derived from triphenylamine.

Materials:

-

Triphenylamine

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Silica gel

-

Dichloromethane (CH2Cl2)

-

Ice

Procedure:

-

Prepare a Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride to ice-cold N,N-Dimethylformamide with stirring.

-

Add triphenylamine to the prepared Vilsmeier-Haack reagent.

-

Heat the reaction mixture and monitor the reaction progress.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Neutralize the solution to pH 7 using sodium acetate.

-

The resulting crude product is then purified by column chromatography on silica gel using dichloromethane as the eluent to yield yellow crystals of 4,4'-Diformyl-triphenylamine.[3]

Characterization Data for Intermediate 3:

-

Yield: 90%

-

Melting Point: 142–144 °C

-

IR (ν, cm-1): 1691 (C=O)

-

1H NMR (δ/ppm): 7.16–7.19 (m, 7H, Ar–H), 7.39 (t, 2H, Ar–H), 7.77 (d, 4H, Ar–H), 9.8 (s, 2H, 2 CH=O)[3]

General Protocol for the Synthesis of Triphenylamine-Thiazolidine-5-one Dyes (SM4 and SM5)

This protocol describes the Knoevenagel condensation of the dialdehyde intermediate with N-aryl-2-thioxo-thiazolidin-5-one derivatives.

Materials:

-

4,4'-Diformyl-triphenylamine (Intermediate 3)

-

Appropriate N-aryl-2-thioxo-thiazolidin-5-one derivative

-

Piperidine

-

Acetonitrile

Procedure:

-

Dissolve 4,4'-Diformyl-triphenylamine and the corresponding N-aryl-2-thioxo-thiazolidin-5-one in acetonitrile.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for an extended period (e.g., 24 hours).

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

-

Wash the collected solid with ethanol and then dry it to obtain the final dye.

Characterization Data for SM4:

-

Product: 2'-((((Phenylimino)bis(4,1-phenylene))bis(methanylylidene))bis(5-oxo-3-phenylthiazolidine-4,2-diylidene))dimalononitrile

-

Yield: 85%

-

Melting Point: 259–260 °C

-

Appearance: Red powder

-

IR (ν, cm-1): 2215 (C≡N), 1721 (C=O)

-

1H NMR (δ/ppm): 7.20 -7.26 (m, 6H, Ar–H), 7.32 (q, 1H, Ar–H), 7.48 (q, 2H, Ar–H), 7.56 -7.60 (m, 10H, Ar–H), 7.71 (d, 4H, Ar–H), 8.00 (s, 2H, 2 CH=C)[3]

Visualizations

Synthesis Workflow for SM-Series Dyes

The following diagram illustrates the general synthetic pathway for the preparation of the SM-series dyes, starting from the triphenylamine precursor.

References

- 1. Buy this compound | 6864-20-6 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,4,6-Triphenylaniline in Fluorescent Probe Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4,6-triphenylaniline as a core structural component in the design and synthesis of fluorescent probes for the detection of various analytes, with a particular focus on metal ions.

Introduction

This compound, a derivative of the well-established triphenylamine (TPA) fluorophore, offers a unique three-dimensional, propeller-like structure that is advantageous for the development of fluorescent sensors. Its strong electron-donating character and potential for aggregation-induced emission (AIE) make it an excellent building block for creating probes with high sensitivity and selectivity. By functionalizing the this compound core, typically through the formation of Schiff bases, fluorescent probes can be designed to detect a wide range of analytes including metal ions, anions, and biologically relevant small molecules. The detection mechanism often relies on processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which are modulated by the interaction of the probe with the target analyte, leading to a measurable change in fluorescence intensity.

Signaling Pathways and Experimental Workflow

The detection of metal ions using a this compound-based Schiff base probe typically follows a fluorescence quenching or enhancement mechanism. The diagrams below illustrate the signaling pathway for an "ON-OFF" fluorescent probe and a general experimental workflow for its application.

Caption: Signaling pathway of an "ON-OFF" fluorescent probe.

Caption: General experimental workflow for fluorescent probe application.

Quantitative Data

The following table summarizes the photophysical and performance data for a representative triphenylamine-based Schiff base fluorescent probe for the detection of Cu²⁺. It is important to note that these values are illustrative and may vary depending on the specific molecular structure of the probe and the experimental conditions.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~350 nm | [1] |

| Emission Wavelength (λem) | ~415 nm | [1] |

| Stokes Shift | ~65 nm | Calculated |

| Quantum Yield (Φ) | Not specified | |

| Detection Limit (LOD) | 3.5 x 10⁻⁸ mol·L⁻¹ | [2] |

| Binding Stoichiometry (Probe:Cu²⁺) | 1:1 | [2] |

| Response Time | < 1 minute | [3] |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a this compound-based Schiff base fluorescent probe and its application in the detection of Cu²⁺ ions.

Protocol 1: Synthesis of a this compound-based Schiff Base Fluorescent Probe

This protocol describes a general method for the synthesis of a Schiff base probe via the condensation of this compound with an aldehyde, such as salicylaldehyde.

Materials:

-

This compound

-

Salicylaldehyde (or other suitable aldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the solution until the solid is completely dissolved. In a separate beaker, dissolve 1.0 mmol of salicylaldehyde in 10 mL of absolute ethanol.

-

Reaction Setup: Add the salicylaldehyde solution to the this compound solution in the round-bottom flask. Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction is typically carried out for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. If no precipitate forms, the solution can be concentrated by rotary evaporation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified Schiff base product in a vacuum oven. The structure and purity of the synthesized probe should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fluorescence Titration for the Detection of Cu²⁺ Ions

This protocol outlines the procedure for evaluating the performance of the synthesized this compound-based Schiff base probe for the detection of Cu²⁺ ions using fluorescence spectroscopy.

Materials:

-

Synthesized this compound-based Schiff base probe

-

Copper(II) chloride (CuCl₂) or other suitable copper salt

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Stock Solutions:

-

Probe Stock Solution: Prepare a stock solution of the synthesized probe (e.g., 1.0 x 10⁻³ M) in DMSO.

-

Analyte Stock Solution: Prepare a stock solution of CuCl₂ (e.g., 1.0 x 10⁻² M) in deionized water or the same solvent as the probe.

-

-

Preparation of Test Solutions:

-

In a series of volumetric flasks, prepare test solutions by adding a fixed amount of the probe stock solution to each flask. Dilute the solutions with the appropriate solvent to a final volume, resulting in a constant probe concentration (e.g., 1.0 x 10⁻⁵ M).

-

-

Fluorescence Titration:

-

To each test solution, add increasing amounts of the Cu²⁺ stock solution using a micropipette. The final concentration of Cu²⁺ in the solutions should typically range from 0 to several equivalents relative to the probe concentration.

-

After each addition of the Cu²⁺ solution, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

-

Fluorescence Measurement:

-

Transfer each solution to a quartz cuvette.

-

Record the fluorescence emission spectrum of each solution using a fluorescence spectrophotometer. Set the excitation wavelength to the absorption maximum of the probe (e.g., ~350 nm) and record the emission over a suitable range (e.g., 400-600 nm). Ensure that the excitation and emission slit widths are kept constant throughout the experiment.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration.

-

From this plot, the quenching or enhancement efficiency can be determined.

-

The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

-

Disclaimer: These protocols provide a general framework. The specific reaction conditions, concentrations, and instrument settings may need to be optimized for the specific this compound-based probe and the target analyte. It is recommended to consult relevant literature for more specific guidance.

References

- 1. Method for highly selective, ultrasensitive fluorimetric detection of Cu2+ and Al3+ by Schiff bases containing o-phenylenediamine and o-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel fluorescent turn on probe derived from Schiff base for highly selective and sensitive detection of Cu2+ ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Schiff Base Probe Based on Fluorescein for Fluorometric and Colorimetric Dual-Mode Rapid Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,4,6-Triphenylaniline Nanoemulsion for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenylaniline (TPA), a secondary metabolite isolated from the endophytic fungus Alternaria longipes, has demonstrated promising in vitro antidiabetic activity.[1] To overcome challenges associated with its stability and permeability for therapeutic applications, encapsulation within a nanoemulsion (NE) drug delivery system has been explored. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of a TPA-loaded nanoemulsion. The nanoemulsion is formulated using olive oil as the oil phase and Tween 80 as the surfactant, creating a stable and effective delivery vehicle.

Data Presentation

Table 1: Optimized Parameters of this compound Nanoemulsion

| Parameter | Value |

| Oil:Surfactant Ratio (Olive Oil:Tween 80) | 2:1 |

| Particle Size (Hydrodynamic Diameter) | 124.8 nm |

| Zeta Potential | -46.0 mV |

| Polydispersity Index (PDI) | 0.396 |

| Encapsulation Efficiency | 95.93% |

Table 2: In Vitro Bioactivity of TPA-Loaded Nanoemulsion

| Assay | Inhibition Rate (%) |

| α-Glucosidase Inhibition | 78.5% |

| α-Amylase Inhibition | 43.42% |

Table 3: Cytotoxicity of TPA-Loaded Nanoemulsion

| Cell Line | Viability (%) |

| L929 (Normal Fibroblast) | 92% |

Experimental Protocols

Preparation of this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound using a high-pressure homogenization method.

Materials:

-

This compound (TPA)

-

Olive Oil (Pharmaceutical Grade)

-

Tween 80 (Polysorbate 80)

-

Deionized Water

Equipment:

-

High-Pressure Homogenizer

-

Magnetic Stirrer

-

Analytical Balance

Protocol:

-

Oil Phase Preparation: Dissolve the desired amount of this compound in olive oil.

-

Aqueous Phase Preparation: Add Tween 80 to deionized water.

-

Pre-emulsion Formation:

-

Heat both the oil and aqueous phases to 40-50°C separately.

-

Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer at 1000-1500 rpm for 30 minutes to form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Pass the pre-emulsion through a high-pressure homogenizer.

-

Homogenize at a pressure of 15,000 psi for 5-10 cycles. The optimal number of cycles may need to be determined empirically to achieve the desired particle size and PDI.

-

-

Cooling and Storage: Allow the nanoemulsion to cool to room temperature and store at 4°C in a sealed container, protected from light.

Characterization of the Nanoemulsion

Equipment:

-

Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Protocol:

-

Sample Preparation: Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a 1:100 or 1:1000 dilution).

-

Measurement:

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, dispersant refractive index, and viscosity).

-

Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.

-

Conduct measurements in triplicate and report the mean ± standard deviation.

-

Equipment:

-

Transmission Electron Microscope

-

Copper grids coated with carbon film

-

Negative staining agent (e.g., 2% phosphotungstic acid)

Protocol:

-

Sample Preparation:

-

Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

-

Allow the excess liquid to be wicked away with filter paper after 1-2 minutes.

-

-

Negative Staining:

-

Add a drop of the negative staining agent onto the grid.

-

After 1 minute, remove the excess stain with filter paper.

-

-

Drying: Allow the grid to air-dry completely.

-

Imaging: Observe the morphology and size of the nanoemulsion droplets under the TEM.

Determination of Encapsulation Efficiency

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol:

-

Separation of Free Drug:

-

Centrifuge a known amount of the nanoemulsion at a high speed (e.g., 15,000 rpm) for 30 minutes to separate the oily phase (containing encapsulated TPA) from the aqueous phase (containing free TPA).

-

Alternatively, use ultrafiltration devices to separate the free drug.

-

-

Quantification of Free Drug:

-

Carefully collect the supernatant (aqueous phase).

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the concentration of free TPA in the filtrate using a validated HPLC method.

-

-

Calculation of Encapsulation Efficiency (EE%): EE% = [(Total amount of TPA - Amount of free TPA) / Total amount of TPA] x 100

In Vitro Drug Release Study

Equipment:

-

Dialysis bags (with an appropriate molecular weight cut-off)

-

Shaking incubator or water bath

-

HPLC system

Protocol:

-

Preparation:

-

Accurately measure a specific volume of the TPA-loaded nanoemulsion and place it into a dialysis bag.

-

Seal the dialysis bag securely.

-

-

Release Study:

-

Immerse the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker.

-

Place the beaker in a shaking incubator maintained at 37°C.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

-

-

Analysis:

-

Analyze the concentration of TPA in the collected samples using HPLC.

-

-

Data Analysis: Plot the cumulative percentage of drug released against time.

In Vitro Bioactivity Assays

Protocol:

-

Prepare different concentrations of the TPA-loaded nanoemulsion.

-

Mix 500 µL of the sample with 500 µL of α-amylase solution (0.5 mg/mL in phosphate buffer, pH 6.9).

-

Incubate the mixture at 25°C for 10 minutes.

-

Add 500 µL of 1% starch solution to the mixture and incubate for another 10 minutes.

-

Stop the reaction by adding 1.0 mL of dinitrosalicylic acid (DNS) color reagent.

-

Heat the tubes in a boiling water bath for 5 minutes.

-

Cool to room temperature and dilute the mixture with 10 mL of distilled water.

-

Measure the absorbance at 540 nm. Acarbose can be used as a positive control.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol:

-

Mix 100 µL of α-glucosidase solution (1.0 U/mL) with 50 µL of different concentrations of the TPA-loaded nanoemulsion.

-

Incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.

-

Incubate the mixture at 25°C for 5 minutes.

-

Measure the absorbance at 405 nm. Acarbose can be used as a positive control.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cytotoxicity Assay (MTT Assay)

Cell Line: L929 (mouse fibroblast cell line)

Protocol:

-

Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the TPA-loaded nanoemulsion. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Viability Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for TPA nanoemulsion.

Caption: Proposed antidiabetic signaling pathway of TPA.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of sterically hindered anilines

Welcome to the technical support center for the synthesis of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered in these complex synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing sterically hindered anilines?

The main difficulties arise from the steric bulk around the nitrogen atom and/or the ortho-positions of the aryl halide. This hindrance can impede the approach of reactants to the metal center in catalytic cycles, slowing down or preventing key steps like oxidative addition and reductive elimination.[1][2] Consequently, common issues include low reaction yields, slow reaction rates, and the need for specialized, bulky ligands to facilitate the coupling.[2][3][4]

Q2: Which catalytic systems are most effective for the synthesis of sterically hindered anilines?

Palladium-catalyzed Buchwald-Hartwig amination is a widely used and powerful method.[2][5] The success of this reaction for hindered substrates heavily relies on the choice of phosphine ligands. Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[2] N-heterocyclic carbene (NHC) ligands have also shown great efficacy in stabilizing the palladium catalyst and promoting the reaction, even at room temperature for some substrates.[5]

Q3: Are there viable alternatives to palladium catalysis for these syntheses?

Yes, copper-catalyzed amination (Ullmann-type reactions) has re-emerged as a valuable alternative.[6] Recent advancements have led to the development of ligands that can facilitate the coupling of sterically hindered partners.[6] Additionally, for certain substrates, non-catalyzed methods involving Grignard reagents or other organometallic species can provide access to highly crowded anilines.[7] Another approach involves the amination of arylboronic esters, which can be achieved using copper(I) catalysts under mild conditions.[8][9]

Q4: How can I purify a sterically hindered aniline that has decomposed or is impure?

Purification of anilines, especially those that are old or have discolored due to oxidation, can often be achieved by distillation under reduced pressure.[10] Pre-treatment with a drying agent like KOH or CaH2 is recommended.[10] For persistent impurities, derivatization to an oxalate salt, recrystallization, and subsequent regeneration of the free aniline can be an effective purification strategy.[10]

Troubleshooting Guides

Problem 1: Low to No Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions

| Cause | Troubleshooting Steps |

| Inactive Catalyst | - Ensure the palladium precatalyst is of high quality and has been stored properly. - Consider using a more active precatalyst, such as a palladacycle.[3] - Prepare the active catalyst in situ under inert conditions. |

| Inappropriate Ligand | - The chosen ligand may not be suitable for the specific substrates. - Screen a panel of bulky, electron-rich phosphine ligands (e.g., biarylphosphines, phosphorinanes) or N-heterocyclic carbene (NHC) ligands.[3][4][5] - Ensure the correct palladium-to-ligand ratio is used. |

| Incorrect Base | - The base strength can be critical. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are commonly used.[11] - The solubility of the base can also be a factor; consider using a more soluble base or a different solvent.[4] |

| Reaction Conditions | - Increase the reaction temperature, as hindered couplings often require more thermal energy. - Extend the reaction time and monitor progress by TLC or GC-MS. - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. |

| Poor Substrate Quality | - Verify the purity of the aryl halide and the aniline starting materials. - Impurities in the substrates can poison the catalyst. |

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

| Side Product | Possible Cause & Troubleshooting Steps |

| Hydrodehalogenation | - This occurs when the aryl halide is reduced instead of undergoing amination. - Lower the reaction temperature. - Use a less electron-rich ligand. - Ensure the absence of water or other protic impurities. |

| Homocoupling of Aryl Halide | - This can be favored at high temperatures. - Lower the reaction temperature. - Use a lower catalyst loading. |

| Diarylation of Aniline | - If the starting aniline has two N-H bonds, diarylation can occur. - Use a stoichiometric excess of the aniline. - Add the aryl halide slowly to the reaction mixture. |

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of a Tetra-ortho-Substituted Diarylamine

This protocol is adapted from a procedure for the coupling of highly sterically congested anilines and aryl chlorides using a carbazolyl-derived P,N-ligand.[12][13]

-

Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), the sterically hindered aniline (1.2 mmol), NaOt-Bu (1.4 mmol), the specified phosphine ligand (0.001-0.01 mmol), and Pd(OAc)₂ (0.0005-0.005 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Solvent Addition: Add the appropriate solvent (e.g., toluene, 2.0 mL) to the reaction vessel.

-

Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diarylamine.

Data Summary

Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of Hindered Substrates

| Ligand Type | Example Ligands | Typical Substrates | Key Advantages |

| Biaryl Phosphines | Buchwald-type ligands (e.g., XPhos, SPhos) | Hindered aryl halides and anilines | High activity and broad substrate scope.[3] |

| Phosphorinanes | AlisonPhos, AliPhos | Hindered, electron-deficient anilines and (hetero)aryl halides | Highly active for challenging C-N couplings.[4] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Sterically hindered aryl chlorides | High stability and activity, can allow for lower reaction temperatures.[5] |

| Flexible Phosphines | Trineopentylphosphine (TNpP) | 2,6-Disubstituted aryl halides and anilines | Conformational flexibility accommodates highly hindered substrates.[1] |

| Carbazolyl-derived P,N-Ligands | 2-(9H-carbazol-9-yl)phenyl-based phosphines | Tetra-ortho-substituted diarylamines from aryl chlorides | Excellent yields for highly congested couplings.[12][13] |

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 8. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

Technical Support Center: Synthesis of 2,4,6-Triphenylaniline

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,4,6-triphenylaniline, a sterically hindered molecule whose synthesis can present several challenges. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and offers potential solutions.

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is giving a low yield. What are the possible causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling of 2,4,6-tribromoaniline with phenylboronic acid are a common issue. Several factors could be at play:

-

Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an adequate amount of the palladium catalyst and base. The choice of ligand for the palladium catalyst is also crucial; bulky, electron-rich phosphine ligands can improve catalytic activity.[1] Consider extending the reaction time or increasing the temperature, monitoring the reaction progress by TLC.

-

Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvents is also recommended.

-

Poor Solubility of Starting Materials: 2,4,6-tribromoaniline can have limited solubility in common organic solvents. Using a solvent system that can effectively dissolve all reactants, such as a mixture of toluene, ethanol, and water, can be beneficial.[2]

-

Side Reactions: Homocoupling of the phenylboronic acid is a common side reaction that consumes the reagent and reduces the yield of the desired product.[1] This can be minimized by ensuring the reaction is thoroughly degassed and by using the appropriate stoichiometry of reactants.

-

Inefficient Purification: The product may be lost during the work-up and purification steps. Optimize your extraction and chromatography procedures to minimize loss.

Q2: I am observing the formation of byproducts in my Ullmann condensation reaction. How can I increase the selectivity for this compound?

A2: The Ullmann condensation, while a classic method, can be prone to side reactions, especially under harsh conditions. Here are some strategies to improve selectivity:

-

Use of a Ligand: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[3] The use of ligands, such as 1,10-phenanthroline, can significantly improve the efficiency and selectivity of the reaction, allowing for milder reaction conditions.

-

Control of Stoichiometry: Using a slight excess of one reactant can sometimes drive the reaction towards the desired product and minimize the formation of symmetrical biaryl byproducts from the starting aryl halide.

-

Reaction Temperature: While Ullmann reactions typically require heat, excessively high temperatures can lead to decomposition and the formation of tars. Carefully control the reaction temperature to find the optimal balance between reaction rate and selectivity.

-

Purity of Reactants: Ensure that your starting materials, particularly the aryl halide and the amine, are pure. Impurities can interfere with the catalytic cycle and lead to unwanted side reactions.

Q3: The purification of this compound is proving difficult. What are the recommended methods?

A3: Due to its structure, this compound can be challenging to purify. Here are some effective methods:

-

Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system is crucial. For this compound, a mixed solvent system like ethanol/water can be effective. The principle is to dissolve the impure compound in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

-

Column Chromatography: For more challenging purifications or to separate closely related impurities, column chromatography is recommended. A silica gel column with a gradient elution system, for example, a mixture of hexane and ethyl acetate, can provide good separation.

Q4: What are some common side reactions to be aware of during the synthesis of this compound?

A4: Besides the desired product, several side reactions can occur:

-

In Suzuki-Miyaura Coupling:

-

Homocoupling: Formation of biphenyl from the phenylboronic acid.[1]

-

Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.

-

Dehalogenation: Removal of a bromine atom from the 2,4,6-tribromoaniline starting material.

-

-

In Ullmann Condensation:

-

Homocoupling: Formation of symmetrical biaryls from the aryl halide starting material.

-

Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

-

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and yields for the synthesis of this compound via different methods.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura Coupling | 2,4,6-Tribromoaniline, Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12-24 | 41-50[2] |

| Ullmann Condensation | 2,4,6-Tribromoaniline, Aniline | CuI, 1,10-Phenanthroline, K₃PO₄ | Dioxane | 110 | 24 | Moderate to Good |

| Reduction | 2,4,6-Triphenylnitrobenzene | H₂, Raney Nickel | Dioxane | Room Temp. | 24 | High |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 2,4,6-Tribromoaniline (Starting Material for Suzuki Coupling)

This protocol describes the bromination of aniline to produce the key starting material for the Suzuki-Miyaura coupling.

Materials:

-

Aniline

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (10%)

-

Ethanol

-

Water

Procedure:

-

In a fume hood, dissolve aniline in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the aniline solution with constant stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Pour the reaction mixture into a beaker containing cold water. A precipitate of 2,4,6-tribromoaniline will form.

-

Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is colorless.

-

To remove any unreacted bromine, wash the precipitate with a small amount of 10% sodium bisulfite solution, followed by more water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4,6-tribromoaniline.

-

Dry the product in a desiccator.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

2,4,6-Tribromoaniline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-